molecular formula C9H17NO2S B13198948 7-(Propane-2-sulfonyl)-7-azabicyclo[4.1.0]heptane

7-(Propane-2-sulfonyl)-7-azabicyclo[4.1.0]heptane

Cat. No.: B13198948
M. Wt: 203.30 g/mol
InChI Key: VPKGSEKYZGMXMS-UHFFFAOYSA-N
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Description

7-(Propane-2-sulfonyl)-7-azabicyclo[4.1.0]heptane is a bicyclic compound featuring a nitrogen atom at the bridgehead position (7-aza) and a propane-2-sulfonyl substituent. Its structure comprises a bicyclo[4.1.0]heptane scaffold, which combines a cyclohexane ring fused with a cyclopropane ring. This rigid framework imparts unique stereoelectronic properties, making it valuable in medicinal chemistry and materials science.

Properties

Molecular Formula

C9H17NO2S

Molecular Weight

203.30 g/mol

IUPAC Name

7-propan-2-ylsulfonyl-7-azabicyclo[4.1.0]heptane

InChI

InChI=1S/C9H17NO2S/c1-7(2)13(11,12)10-8-5-3-4-6-9(8)10/h7-9H,3-6H2,1-2H3

InChI Key

VPKGSEKYZGMXMS-UHFFFAOYSA-N

Canonical SMILES

CC(C)S(=O)(=O)N1C2C1CCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Propane-2-sulfonyl)-7-azabicyclo[4.1.0]heptane typically involves the cyclopropanation of suitable precursors. One common method is the reaction of a sulfonyl azide with a bicyclic alkene under controlled conditions. The reaction is often catalyzed by transition metals such as palladium or rhodium to ensure high yield and selectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Safety measures are crucial due to the reactive nature of sulfonyl azides and the potential for hazardous by-products.

Chemical Reactions Analysis

Types of Reactions

7-(Propane-2-sulfonyl)-7-azabicyclo[4.1.0]heptane undergoes various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: Reduction of the sulfonyl group can yield thiol or sulfide derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Thiol or sulfide derivatives.

    Substitution: Various substituted azabicyclo compounds.

Scientific Research Applications

7-(Propane-2-sulfonyl)-7-azabicyclo[4.1.0]heptane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in catalysis.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(Propane-2-sulfonyl)-7-azabicyclo[4.1.0]heptane involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The bicyclic structure may also contribute to the compound’s stability and binding affinity.

Comparison with Similar Compounds

Table 1: Key Structural Features of Bicyclic Amines
Compound Bicyclic System Substituent on N Synthesis Method (Key References)
7-(Propane-2-sulfonyl)-7-azabicyclo[4.1.0]heptane [4.1.0] (norbornane analog) Propane-2-sulfonyl Likely via cyclopropanation of piperidine derivatives
7-[(4-Methylphenyl)sulfonyl]-7-azabicyclo[4.1.0]heptane [4.1.0] Tosyl (p-toluenesulfonyl) Sulfonylation of 7-azabicyclo[4.1.0]heptane
7-Azabicyclo[2.2.1]heptane derivatives [2.2.1] (higher strain) Varied (amides, nitroso) Radical cyclization or multistep organic synthesis
7-Azabicyclo[2.2.2]heptane [2.2.2] (lower strain) Amides, nitroso Ring-closing metathesis or enzymatic methods

Key Observations :

  • Ring Strain : The [4.1.0] system has moderate strain compared to the highly strained [2.2.1] and less strained [2.2.2] systems. This affects reactivity and stability .
  • Synthetic Accessibility : [4.1.0] derivatives are synthesized via cyclopropanation of piperidines or sulfonylation, whereas [2.2.1] systems require specialized routes like radical cyclization .

Reactivity and Stability

Table 2: Hydrolytic Stability of Bicyclic Amides
Compound Base-Catalyzed Hydrolysis (70°C) Acid Stability Key Findings
7-Azabicyclo[2.2.1]heptane amides Resistant (slow hydrolysis) Stable under acidic Non-planar amide bonds hinder hydroxide attack
Planar pyrrolidine amides Faster hydrolysis Variable Planar geometry facilitates nucleophilic addition
7-[(4-Methylphenyl)sulfonyl]-7-azabicyclo[4.1.0]heptane Not reported Likely stable Tosyl group enhances electron withdrawal; stability inferred from similar sulfonamides

Key Observations :

  • Base Resistance: The [2.2.1] amides exhibit resistance due to non-planar geometry, which raises the activation energy for hydrolysis. The [4.1.0] analogs likely share this trait but lack direct kinetic data .
  • Acid Stability : Both [2.2.1] and [4.1.0] systems are stable under mild acidic conditions, enabling applications in peptide mimetics .

Key Observations :

  • Imaging Agents : [2.2.1] derivatives are validated in PET imaging due to their enantioselectivity and blood-brain barrier penetration .
  • Drug Scaffolds : The [4.1.0] system’s rigidity and sulfonyl group make it a candidate for enzyme inhibitors or receptor modulators, though specific studies are needed .

Physical and Computational Properties

Table 4: Physical Properties of Selected Derivatives
Compound Molecular Weight (g/mol) Melting Point (°C) Predicted logP
7-[(4-Methylphenyl)sulfonyl]-7-azabicyclo[4.1.0]heptane 251.34 55–56 3.5 (computed)
7-Azabicyclo[2.2.1]heptane (unsubstituted) 97.16 Not reported 1.2 (estimated)
1-(7-Azabicyclo[4.1.0]heptan-7-yl)-2,2,2-trifluoroethanone 193.07 Not reported 2.8 (computed)

Key Observations :

  • Lipophilicity : Sulfonyl and trifluoroacetyl groups increase logP, enhancing membrane permeability .
  • Thermal Stability : Tosyl derivatives ([4.1.0]) have higher melting points, suggesting strong crystalline packing .

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